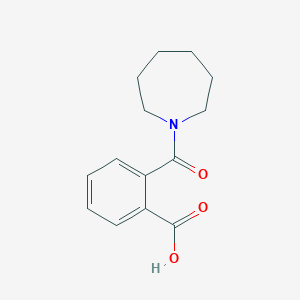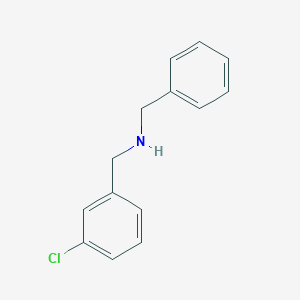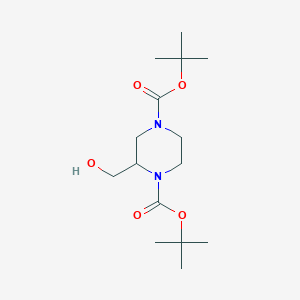
2-(1-Azepanylcarbonyl)benzoic acid
Overview
Description
“2-(1-Azepanylcarbonyl)benzoic acid” is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 247.29 . More specific physical and chemical properties are not available in the current data.Scientific Research Applications
2-(1-Azepanylcarbonyl)benzoic acid has been studied for its potential uses in various scientific research applications. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. It has also been used as a biocide in the treatment of bacterial and fungal infections. In addition, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
- The primary target of 2-(1-Azepanylcarbonyl)benzoic acid is not explicitly mentioned in the available literature. However, we know that it is a fungistatic compound widely used as a food preservative .
- It is important to note that the compound is conjugated to GLYCINE in the liver and excreted as hippuric acid. Additionally, its sodium salt form, sodium benzoate, is used to treat urea cycle disorders due to its ability to bind amino acids, leading to their excretion and a decrease in ammonia levels .
Target of Action
Mode of Action
Advantages and Limitations for Lab Experiments
2-(1-Azepanylcarbonyl)benzoic acid is a useful compound for laboratory experiments due to its high solubility in water and organic solvents. It is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that this compound is toxic and should be handled with caution. Additionally, it is important to use appropriate safety measures when handling this compound in the laboratory.
Future Directions
The potential uses of 2-(1-Azepanylcarbonyl)benzoic acid are still being explored. Future research may focus on the development of new syntheses of this compound, as well as the development of new therapeutic agents based on this compound. Additionally, further research may focus on the mechanism of action of this compound in order to better understand its effects on the body. Finally, research may also focus on the development of new methods for the detection and quantification of this compound in biological samples.
Synthesis Methods
2-(1-Azepanylcarbonyl)benzoic acid can be synthesized through a variety of methods. The most common method involves the reaction of 1-azepanylcarbonyl chloride with benzoic acid in aqueous acetic acid. This reaction yields this compound as a white crystalline solid. Other methods for synthesizing this compound include the reaction of 1-azepanylcarbonyl bromide with benzoic acid, the reaction of 1-azepanylcarbonyl iodide with benzoic acid, and the reaction of 1-azepanylcarbonyl-2-methyl-2-propenoic acid with benzoic acid.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(1-Azepanylcarbonyl)benzoic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases involves the binding of the compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of specific kinases, which are enzymes that phosphorylate proteins and play a critical role in cell signaling . By inhibiting these kinases, this compound can alter the phosphorylation status of target proteins, affecting their activity and downstream signaling events . This compound can also influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and other processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of target enzymes, such as proteases and kinases, inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the breakdown of proteins or the phosphorylation of target proteins . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific cellular processes without causing significant toxicity or adverse effects . At high doses, this compound can exhibit toxic effects, including cell death, tissue damage, and disruption of normal cellular function . Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . For example, this compound can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can interact with other biomolecules and affect cellular function . The metabolic pathways involving this compound are complex and can vary depending on the specific cellular context and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . For example, this compound can be transported into the cytoplasm by organic anion transporters, where it can interact with target enzymes and proteins . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of this compound is a dynamic process that can be regulated by various cellular factors and environmental conditions .
properties
IUPAC Name |
2-(azepane-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQGKIXLYNNGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580043 | |
| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20320-45-0 | |
| Record name | 2-(Azepane-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)


![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)

![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)